molecular formula C14H15F2N3O2 B10944096 N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide

N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B10944096
M. Wt: 295.28 g/mol
InChI Key: OKTRPVDSCOPWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethoxy group attached to a phenyl ring, a pyrazole ring, and a propanamide moiety

Properties

Molecular Formula

C14H15F2N3O2

Molecular Weight

295.28 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C14H15F2N3O2/c1-10-8-17-19(9-10)7-6-13(20)18-11-4-2-3-5-12(11)21-14(15)16/h2-5,8-9,14H,6-7H2,1H3,(H,18,20)

InChI Key

OKTRPVDSCOPWOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(=O)NC2=CC=CC=C2OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl ether.

    Coupling with the Phenyl Ring: The phenyl ring is then coupled with the pyrazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalable production, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, and it is subjected to pharmacological testing to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and pyrazole ring are key structural features that enable the compound to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(trifluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide
  • N-[2-(methoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide
  • N-[2-(chloromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide

Uniqueness

N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.